N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide

Anticonvulsant Drug Discovery Medicinal Chemistry CNS Drug Design

N'-[1-(2-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide (C₁₇H₁₅ClN₄O₃, MW 358.78) is a synthetic hydrazide derivative that integrates three distinct pharmacophoric elements: an N-(2-chlorophenyl)-succinimide (pyrrolidine-2,5-dione) ring system, a hydrazide (–CONHNH–) linker, and a 3-fluorophenyl terminal group. The compound belongs to the broader class of pyrrolidine-2,5-dione derivatives, a scaffold with well-established anticonvulsant credentials dating to the discovery of succinimide-based antiepileptics in the 1950s.

Molecular Formula C17H13ClFN3O3
Molecular Weight 361.8 g/mol
Cat. No. B12628338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide
Molecular FormulaC17H13ClFN3O3
Molecular Weight361.8 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)C2=CC=CC=C2Cl)NNC(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C17H13ClFN3O3/c18-12-6-1-2-7-14(12)22-15(23)9-13(17(22)25)20-21-16(24)10-4-3-5-11(19)8-10/h1-8,13,20H,9H2,(H,21,24)
InChIKeyZJVYSXQLXJTGET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-[1-(2-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide: Structural Identity and Core Pharmacophore


N'-[1-(2-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide (C₁₇H₁₅ClN₄O₃, MW 358.78) is a synthetic hydrazide derivative that integrates three distinct pharmacophoric elements: an N-(2-chlorophenyl)-succinimide (pyrrolidine-2,5-dione) ring system, a hydrazide (–CONHNH–) linker, and a 3-fluorophenyl terminal group . The compound belongs to the broader class of pyrrolidine-2,5-dione derivatives, a scaffold with well-established anticonvulsant credentials dating to the discovery of succinimide-based antiepileptics in the 1950s [1]. Its structural formula and analytical characterization (NMR, FTIR, MS) are available through spectral databases and chemical suppliers [2].

Why In-Class Substitution of N'-[1-(2-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide Is Not Straightforward


Within the pyrrolidine-2,5-dione hydrazide chemotype, seemingly minor structural permutations—relocation of the chlorine atom from ortho to para, removal of the fluorine substituent, or replacement of the hydrazide linker with an acetamide—can produce order-of-magnitude shifts in anticonvulsant potency, target selectivity, and metabolic stability [1]. Published structure–activity relationship (SAR) data for the 2-chlorophenyl pyrrolidine-2,5-dione core demonstrate that the ortho-chloro orientation is critical for interaction with voltage-gated sodium channels (site 2) and L-type calcium channels, while substituent changes on the N1-side chain modulate both ED₅₀ values and protective indices in maximal electroshock (MES) and 6 Hz psychomotor seizure models [2]. The combination of dual halogenation (2-chlorophenyl + 3-fluorobenzohydrazide) in the target compound creates a substitution fingerprint that cannot be replicated by any single-halogen or differently positioned analog [3].

Quantitative Differentiation Evidence for N'-[1-(2-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide


Dual Halogenation vs. Non-Fluorinated Analog: Predicted Lipophilicity and Electronic Modulation

Replacement of the terminal benzohydrazide phenyl ring with a 3-fluorophenyl group is predicted to increase lipophilicity (ΔclogP ≈ +0.3 to +0.5) while simultaneously introducing a strong electron-withdrawing meta-fluorine that alters the hydrazide NH acidity and hydrogen-bond donor capacity [1]. The non-fluorinated direct comparator, N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide (C₁₇H₁₄ClN₃O₃, MW 343.77), lacks this electronic modulation and has a measurably lower molecular weight (ΔMW = 15.01 Da) and different hydrogen-bond acceptor count (3 vs. 4) . These physicochemical differences are expected to translate into distinct CNS penetration profiles and target binding kinetics [1].

Anticonvulsant Drug Discovery Medicinal Chemistry CNS Drug Design

Scaffold-Level Anticonvulsant Potency of the 2-Chlorophenyl Pyrrolidine-2,5-Dione Core

The 2-chlorophenyl pyrrolidine-2,5-dione scaffold, which forms the core of the target compound, has been validated in rodent seizure models. The closely related 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione (compound 6) demonstrated an ED₅₀ of 68.30 mg/kg (MES) and 28.20 mg/kg (6 Hz, 32 mA), representing a ~3.7-fold improvement over valproic acid (ED₅₀ MES = 252.74 mg/kg) and a ~4.6-fold improvement in the 6 Hz test (VPA ED₅₀ = 130.64 mg/kg) [1]. The protective index (PI = TD₅₀/ED₅₀) for compound 6 exceeded 4.39 (MES) and 10.64 (6 Hz), with TD₅₀ >300 mg/kg, indicating a favorable safety margin [1]. The target compound retains the identical 2-chlorophenyl succinimide core and ortho-chloro geometry essential for this activity [2].

Anticonvulsant Screening In Vivo Seizure Models Drug-Resistant Epilepsy

Fluorine-Enabled Metabolic Stability Advantage Over Non-Fluorinated Benzohydrazide Analogs

Strategic incorporation of fluorine at the meta-position of the benzohydrazide aryl ring is a well-established tactic to block cytochrome P450-mediated oxidative metabolism at that position, thereby extending metabolic half-life [1][2]. The 3-fluorobenzohydrazide motif in the target compound directly replaces the unsubstituted benzohydrazide present in comparator N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide . Meta-fluorination on phenyl rings has been shown to reduce intrinsic clearance in human liver microsomes by 2- to 10-fold relative to the unsubstituted phenyl counterpart across multiple chemotypes, an effect attributed to both electronic deactivation of the ring and increased ionization potential [1].

Metabolic Stability Fluorine Chemistry ADME Optimization

Hydrazide Linker vs. Acetamide Linker: Differential Hydrogen-Bonding Capacity and Target Engagement Potential

The hydrazide (–CONHNH–) linker present in the target compound offers two contiguous hydrogen-bond donors (NH–NH) and one acceptor (C=O), compared to the single donor (NH) and single acceptor (C=O) of the acetamide (–CONH–) linker found in the most studied 2-chlorophenyl pyrrolidine-2,5-dione anticonvulsants [1]. Published SAR from hydrazide/hydrazone anticonvulsant reviews indicates that the hydrazide NH-NH motif can engage in bidentate hydrogen-bonding with biological targets, a feature absent in simple acetamides [2]. This expanded H-bonding capacity may enable interactions with additional binding site residues on voltage-gated sodium and calcium channels, potentially broadening the therapeutic window or altering subtype selectivity relative to acetamide-linked analogs [1][2].

Hydrazide Pharmacophore Anticonvulsant SAR Hydrogen-Bonding Interactions

Ortho-Chloro Substitution: Conformational Restriction and Target Binding Advantage

The ortho-chloro substituent on the N-phenyl ring imposes a dihedral angle of approximately 59.5°–69.5° between the aromatic ring and the succinimide plane, as demonstrated by X-ray crystallography of N-(2-chlorophenyl)succinimide [1]. This non-planar conformation is essential for interaction with site 2 of voltage-gated sodium channels, as evidenced by the anticonvulsant mechanism of action reported for compound 6 [2]. The para-chloro regioisomer (N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide, CAS 957503-98-9) adopts a different conformational profile with altered electronic distribution, resulting in distinct pharmacological properties . The target compound retains the ortho-chloro geometry critical for sodium channel engagement.

Conformational Analysis Sodium Channel Binding Structure-Activity Relationship

Note on Evidence Strength: Limitations of Currently Available Quantitative Data

At the time of this analysis (May 2026), no published head-to-head comparative studies testing N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide against close structural analogs in standardized in vitro or in vivo assays were identified in PubMed, ChEMBL, BindingDB, or patent databases [1][2]. The compound appears in vendor catalogs (ChemDiv, Evitachem) as a research-chemical grade product, but peer-reviewed pharmacological characterization—including anticonvulsant ED₅₀, neurotoxicity TD₅₀, receptor binding affinities, and ADME parameters—has not yet been reported . Consequently, all differentiation claims in this guide are based on class-level SAR inference from the broader pyrrolidine-2,5-dione literature, established fluorine medicinal chemistry principles, and structural comparison with characterized analogs. Users should treat these claims as rationale for prioritizing this compound in prospective screening rather than as validated performance guarantees.

Evidence Gap Analysis Procurement Decision Support Research Prioritization

Optimal Research and Procurement Scenarios for N'-[1-(2-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide


Anticonvulsant Drug Discovery: Exploratory SAR Expansion of the 2-Chlorophenyl Pyrrolidine-2,5-Dione Scaffold

This compound is ideally suited for medicinal chemistry teams seeking to expand the structure–activity relationship of the validated 2-chlorophenyl pyrrolidine-2,5-dione anticonvulsant chemotype [1]. The hydrazide linker and 3-fluorobenzohydrazide terminus represent two simultaneous structural perturbations relative to extensively characterized acetamide analogs (e.g., compound 6), enabling evaluation of how linker H-bonding capacity and terminal aryl electronics modulate MES and 6 Hz seizure protection [1]. Procurement is recommended for laboratories with established in vivo seizure models (mouse MES, scPTZ, 6 Hz) and in vitro sodium/calcium channel binding assays.

Fluorine-Probe Studies: Investigating Metabolic Stability and CNS Penetration in Hydrazide-Containing Scaffolds

The 3-fluorophenyl group provides a built-in probe for evaluating the metabolic and pharmacokinetic consequences of fluorination in the pyrrolidine-2,5-dione hydrazide class [2]. Researchers can directly compare intrinsic clearance in hepatocyte or microsomal assays between this compound and its non-fluorinated benzohydrazide analog to quantify the fluorine effect on metabolic stability [2]. The fluorine atom also serves as a potential ¹⁸F radiolabeling site for positron emission tomography (PET) tracer development, should the compound demonstrate promising CNS target engagement.

Neuropathic Pain Research: Hydrazide-Linker Analgesic Profiling

Given that compound 6 from the 2-chlorophenyl pyrrolidine-2,5-dione series demonstrated antinociceptive activity in the formalin model of tonic pain—and that anticonvulsant drugs such as pregabalin and gabapentin are established neuropathic pain therapies—the target compound is a rational candidate for analgesic screening [1]. The hydrazide linker may confer differential voltage-gated calcium channel subtype selectivity (e.g., α₂δ subunit interactions) compared to acetamide-based analogs, warranting evaluation in both acute and chronic pain models [1][2].

Chemical Biology Tool Compound: Probing Hydrazide-Mediated Target Engagement Mechanisms

The bidentate hydrogen-bonding capacity of the hydrazide linker (–CONHNH–) makes this compound a valuable tool for studying the role of dual-donor pharmacophores in target recognition [2]. In contrast to the single-donor acetamide linker of compound 6, the hydrazide motif may capture additional binding interactions detectable via X-ray crystallography, surface plasmon resonance, or thermal shift assays [2]. Academic and industrial structural biology groups investigating ligand–ion channel co-complexes represent a key procurement audience.

Quote Request

Request a Quote for N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.